3,10-Dihydroxydodeca-4,11-diene-6,8-diynoic acid
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Overview
Description
3,10-Dihydroxydodeca-4,11-diene-6,8-diynoic acid is an organic compound with a unique structure characterized by the presence of hydroxyl groups, diene, and diynoic functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,10-Dihydroxydodeca-4,11-diene-6,8-diynoic acid typically involves multi-step organic reactions. One common approach is the use of alkyne and diene precursors, which undergo coupling reactions to form the desired product. The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
3,10-Dihydroxydodeca-4,11-diene-6,8-diynoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The diene and diynoic functionalities can be reduced to form saturated compounds.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide for converting hydroxyl groups to halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alkanes or alkenes .
Scientific Research Applications
3,10-Dihydroxydodeca-4,11-diene-6,8-diynoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3,10-Dihydroxydodeca-4,11-diene-6,8-diynoic acid exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in the observed biological activities. For example, the compound may inhibit enzymes or interact with cellular receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-5,6-dodecadiene-8,10-diynoic acid
- Methyl (3x,4E,10R)-3,10-dihydroxy-4,11-dodecadiene-6,8-diynoate 10-glucoside
Uniqueness
3,10-Dihydroxydodeca-4,11-diene-6,8-diynoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
152340-31-3 |
---|---|
Molecular Formula |
C12H12O4 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
3,10-dihydroxydodeca-4,11-dien-6,8-diynoic acid |
InChI |
InChI=1S/C12H12O4/c1-2-10(13)7-5-3-4-6-8-11(14)9-12(15)16/h2,6,8,10-11,13-14H,1,9H2,(H,15,16) |
InChI Key |
AENYDSXUJZVDCG-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C#CC#CC=CC(CC(=O)O)O)O |
Origin of Product |
United States |
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